

A Comprehensive Technical Guide to 2-Acetamidoacrylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Acetamidoacrylic acid

Cat. No.: B135135

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **2-acetamidoacrylic acid**, a key building block in synthetic organic chemistry and peptide science. It covers its nomenclature, physicochemical properties, and a representative synthetic protocol.

Nomenclature and Synonyms

2-Acetamidoacrylic acid is known by several names across different nomenclature systems. Its widespread use in various research fields has led to a variety of synonyms, which are crucial to recognize when reviewing literature and sourcing materials. The compound is systematically named under IUPAC nomenclature, and is also commonly referred to by names derived from its relationship to the amino acid alanine.

Table 1: Synonyms and Identifiers for **2-Acetamidoacrylic Acid**

Nomenclature/Identifier Type	Value	Source
IUPAC Name	2-acetamidoprop-2-enoic acid	[1]
CAS Number	5429-56-1	[1] [2] [3] [4] [5] [6]
Common Synonyms	N-Acetyldehydroalanine	[2] [3] [5] [7] [8]
2-(Acetylamino)-2-propenoic Acid		[3] [4] [6] [7]
2-(Acetylamino)acrylic Acid		[3] [4]
Acetyldehydroalanine		[3] [4] [6]
N-Acetyl- α -aminoacrylic Acid		[3] [4] [6]
α -Acetamidoacrylic acid		[8] [9]
Other Identifiers	NSC 14171	[1] [3] [4] [6]
EINECS 226-583-3		[1] [5]
Beilstein/REAXYS Number	1812032	
PubChem CID	79482	

Physicochemical Properties

Understanding the physicochemical properties of **2-acetamidoacrylic acid** is essential for its application in synthesis, formulation, and biological studies. Key properties are summarized below.

Table 2: Physicochemical Data for **2-Acetamidoacrylic Acid**

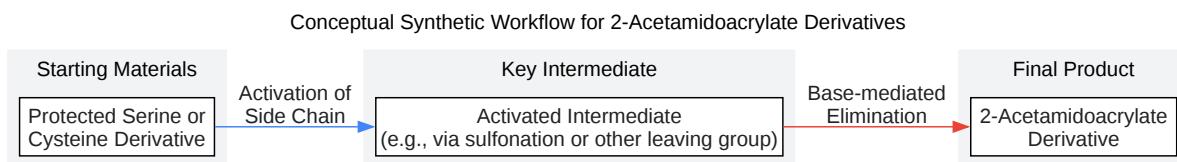
Property	Value	Source
Molecular Formula	C ₅ H ₇ NO ₃	[2] [3] [4]
Molecular Weight	129.11 g/mol	[2] [4] [5] [6]
Appearance	Off-White Solid	[6]
Purity	≥97%	[2]
Storage Temperature	4°C	[2]
-20°C		[4]

Experimental Protocols

The synthesis of **2-acetamidoacrylic acid** and its derivatives is a common procedure in many research laboratories. While multiple synthetic routes exist, a frequently cited method involves the dehydration of N-acetylserine or the elimination from a protected cysteine derivative. The methyl ester, methyl 2-acetamidoacrylate, can be prepared from the methyl ester of N-acetylalanine.[\[10\]](#)

3.1 Representative Synthesis: Preparation of Methyl 2-Acetamidoacrylate

While the direct synthesis of the free acid is varied, the preparation of its methyl ester provides a well-documented example of forming the dehydroalanine backbone.


- Starting Material: Methyl 2-acetamidopropionate (methyl ester of N-acetylalanine).[\[10\]](#)
- Reaction Type: The specific reaction from this starting material to achieve the unsaturated product typically involves an elimination reaction. The exact conditions (base, solvent, temperature) can vary depending on the specific procedure being followed.
- General Considerations: N-acylated derivatives of dehydroalanine are noted to be stable, unlike the free enamine which is prone to hydrolysis to pyruvate.[\[11\]](#) This stability is crucial for its isolation and use in subsequent synthetic steps.

3.2 Hydrolysis Studies

The stability of related compounds, such as methyl 2-acetamidoacrylate, has been investigated. Kinetic studies on its hydrolysis show that the rate is significantly affected by the solvent system. For instance, the addition of dimethylsulfoxide (DMSO) to water can retard the hydrolysis of the ester.^[12] This information is valuable for designing reaction and purification conditions to minimize unwanted side reactions.

Logical Relationships in Synthesis

The synthesis of **2-acetamidoacrylic acid** derivatives often starts from readily available amino acids. The following diagram illustrates the conceptual workflow for the synthesis of a generic 2-acetamidoacrylate derivative from a protected amino acid precursor.

[Click to download full resolution via product page](#)

Caption: A diagram illustrating the general synthetic logic for producing 2-acetamidoacrylate derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Acetamidoacrylic acid | C5H7NO3 | CID 79482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. veeprho.com [veeprho.com]

- 4. usbio.net [usbio.net]
- 5. 2-アセトアミドアクリル酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. 2-Acetamidoacrylic acid CAS#: 5429-56-1 [amp.chemicalbook.com]
- 8. 2-Propenoic acid, 2-(acetylamino)- [webbook.nist.gov]
- 9. parchem.com [parchem.com]
- 10. Methyl 2-acetamidoacrylate - Wikipedia [en.wikipedia.org]
- 11. Dehydroalanine - Wikipedia [en.wikipedia.org]
- 12. A kinetic study of the hydrolysis of N-acetyl dehydroalanine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-Acetamidoacrylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b135135#2-acetamidoacrylic-acid-synonyms-and-nomenclature]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com